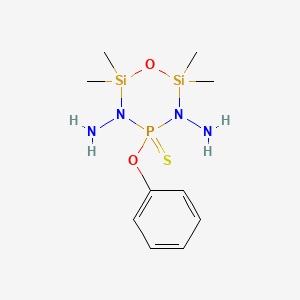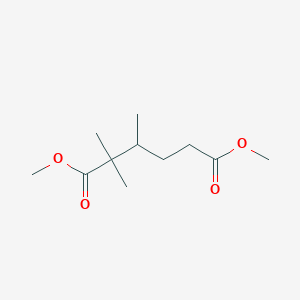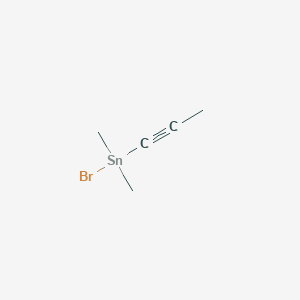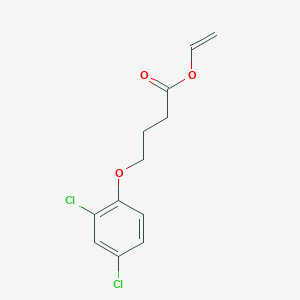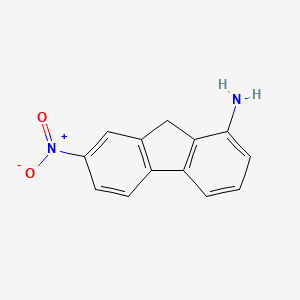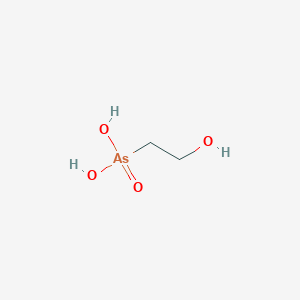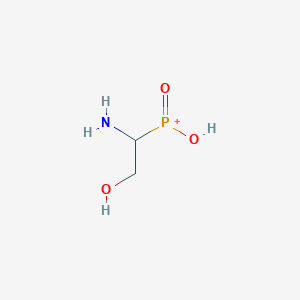
(1-Amino-2-hydroxyethyl)(hydroxy)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Amino-2-hydroxyethyl)(hydroxy)oxophosphanium is a chemical compound with the molecular formula C₂H₇NO₃P It is characterized by the presence of an amino group, a hydroxyethyl group, and a hydroxy group attached to a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-2-hydroxyethyl)(hydroxy)oxophosphanium can be achieved through several methods. One common approach involves the reaction of 2-aminoethanol with phosphorus oxychloride under controlled conditions. The reaction typically proceeds as follows:
Reaction with Phosphorus Oxychloride:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1-Amino-2-hydroxyethyl)(hydroxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium compounds.
Scientific Research Applications
(1-Amino-2-hydroxyethyl)(hydroxy)oxophosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other phosphorus-containing compounds.
Mechanism of Action
The mechanism of action of (1-Amino-2-hydroxyethyl)(hydroxy)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. The hydroxy and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-2-aminoethylphosphonic acid: Similar in structure but differs in the presence of a phosphonic acid group instead of a phosphonium group.
2-Aminoethylphosphonic acid: Lacks the hydroxy group present in (1-Amino-2-hydroxyethyl)(hydroxy)oxophosphanium.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxy groups attached to the phosphorus atom allows for versatile chemical modifications and interactions with biological targets.
Properties
CAS No. |
71937-30-9 |
|---|---|
Molecular Formula |
C2H7NO3P+ |
Molecular Weight |
124.06 g/mol |
IUPAC Name |
(1-amino-2-hydroxyethyl)-hydroxy-oxophosphanium |
InChI |
InChI=1S/C2H6NO3P/c3-2(1-4)7(5)6/h2,4H,1,3H2/p+1 |
InChI Key |
PEVSJTXMTQBLMW-UHFFFAOYSA-O |
Canonical SMILES |
C(C(N)[P+](=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



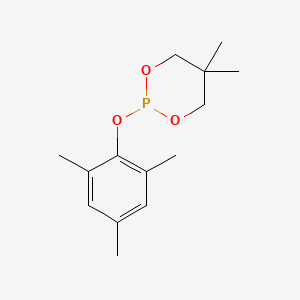

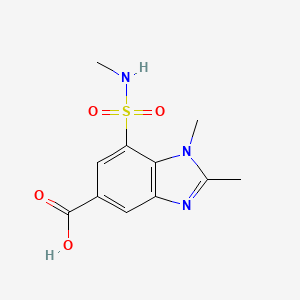


![4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate](/img/structure/B14470234.png)
